Compound Description: This compound serves as a crucial intermediate in synthesizing (N)-methanocarba nucleoside derivatives. These derivatives exhibit enhanced potency and selectivity as ligands at specific adenosine and P2 receptor subtypes [].
Compound Description: The crystal structure of this compound has been determined, providing insights into its three-dimensional arrangement [].
Relevance: This compound shares the bicyclo[3.1.0]hexane core with Ethyl bicyclo[3.1.0]hexane-3-carboxylate but introduces significant variations. The presence of a 4-(4-methoxyphenyl) substituent and a hydroxymethyl group at the 2-position introduces steric and electronic effects. Additionally, the incorporation of an oxygen atom within the ring system, forming a 6-oxa-3-azabicyclo[3.1.0]hexane structure, alters the overall conformation and potential reactivity compared to Ethyl bicyclo[3.1.0]hexane-3-carboxylate [].
3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines]
Compound Description: This class of heterocyclic compounds displays potential as antitumor agents, demonstrating antiproliferative activity against various human cancer cell lines, including leukemia (K562), T-lymphocyte (Jurkat), and cervical carcinoma (HeLa), as well as mouse colon carcinoma (CT26) cells. These compounds also exhibit notable effects on cell cycle distribution, inducing apoptosis and affecting actin filament organization in cancer cells [].
Relevance: This series of compounds diverges from Ethyl bicyclo[3.1.0]hexane-3-carboxylate by incorporating a spiro-fused barbiturate ring system at the 2-position of the 3-azabicyclo[3.1.0]hexane framework. This structural modification likely contributes to the distinct biological activity observed in these compounds compared to Ethyl bicyclo[3.1.0]hexane-3-carboxylate [].
3-Aza-bicyclo[3.1.0]hexane Derivatives from 1,6-Enynes
Compound Description: This set of compounds arises from a silver(I)-catalyzed oxidative cyclopropanation reaction of heteroatom-tethered 1,6-enynes. The resulting 3-aza-bicyclo[3.1.0]hexane derivatives are structurally diverse and hold promise as valuable building blocks in organic synthesis [].
Compound Description: This class of compounds comprises novel GABA analogues designed as potential inhibitors of betaine/GABA transporter 1 (BGT1). These analogues are characterized by the presence of either a bicyclo[3.1.0]hexene, [4.1.0]heptane, or [4.1.0]heptene backbone, aiming to restrict the conformation of the GABA moiety and enhance its interaction with the BGT1 transporter [].
Relevance: While structurally distinct from Ethyl bicyclo[3.1.0]hexane-3-carboxylate, these GABA analogues showcase the versatility of bicyclic systems in medicinal chemistry. The incorporation of a GABA moiety within the bicyclo[3.1.0]hexane scaffold in these analogues is a significant modification compared to the simple ester substituent in Ethyl bicyclo[3.1.0]hexane-3-carboxylate, resulting in distinct biological activities [].
Compound Description: These compounds are constructed using a novel double deprotonation strategy that enables cascade annulations involving palladium-trimethylenemethane 1,3-dipoles and Morita-Baylis-Hillman carbonates. This approach yields complex bicyclic [3.1.0]hexane frameworks with high enantioselectivity, highlighting its utility in stereoselective synthesis [].
Compound Description: This trichlorinated bicyclo[3.1.0]hexane derivative functions as a transfer hydrochlorination reagent. It can deliver two equivalents of HCl to π-basic substrates in the presence of a boron-based Lewis acid catalyst. This approach exploits the release of ring strain during the cyclopropyl-to-allyl cation ring-opening, providing a novel method for hydrochlorination reactions [].
Relevance: Although structurally similar to Ethyl bicyclo[3.1.0]hexane-3-carboxylate, this trichlorinated derivative showcases a distinct reactivity profile due to the presence of three chlorine atoms. This modification highlights how strategic functionalization of the bicyclo[3.1.0]hexane scaffold can significantly alter its chemical behavior, leading to new applications in organic synthesis [].
Compound Description: These scaffolds are synthesized through a domino annulation reaction involving sulfur ylides and Morita-Baylis-Hillman carbonates derived from isatins. This efficient methodology provides access to structurally complex spirocyclopropyloxindoles, which are valuable building blocks in medicinal chemistry [].
Relevance: These spirocyclic compounds, although structurally distinct from Ethyl bicyclo[3.1.0]hexane-3-carboxylate due to the presence of a spiro-fused oxindole ring system, exemplify the use of bicyclo[3.1.0]hexane derivatives as versatile intermediates in organic synthesis. They highlight the potential of these compounds to access diverse molecular architectures with potential biological activities [].
Exo- and Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates
Compound Description: These stereoisomers are synthesized through a dirhodium(II)-catalyzed cyclopropanation reaction between N-Boc-2,5-dihydropyrrole and ethyl diazoacetate. This method allows for the selective synthesis of either the exo or endo diastereomer with high diastereoselectivity [].
Relevance: These compounds are closely related to Ethyl bicyclo[3.1.0]hexane-3-carboxylate, differing only in the presence of a nitrogen atom in the ring, making them 3-azabicyclo[3.1.0]hexane derivatives. The study highlights the importance of catalyst control in achieving diastereoselective cyclopropanation, leading to the selective synthesis of each isomer [].
Compound Description: These compounds were studied to understand long-range spin-spin coupling in bicyclo[3.1.0]hexane systems using NMR spectroscopy [].
Compound Description: These compounds are (N)-methanocarba nucleosides modified at the adenine C2 position with functionalized 2-alkynyl chains of varying lengths. These modifications have led to the development of potent and selective A3 adenosine receptor (AR) agonists, with some derivatives conjugated with fluorescent dyes or biotin for biological studies [].
Relevance: This series exemplifies how modifications on the bicyclo[3.1.0]hexane ring system, particularly at the 2-position, can significantly impact the compound's interaction with biological targets. This is in contrast to Ethyl bicyclo[3.1.0]hexane-3-carboxylate, which lacks the complex nucleoside structure and specific substitutions required for modulating adenosine receptor activity [].
Compound Description: These compounds are designed as potent, selective, and systemically bioavailable agonists for metabotropic glutamate 2 (mGlu2) and mGlu3 receptor subtypes. Notably, (1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY2794193) emerged as a remarkably selective mGlu3 receptor agonist from this series [].
Relevance: This series of compounds, while structurally resembling Ethyl bicyclo[3.1.0]hexane-3-carboxylate, features distinct substitutions, including a C4β-amide group and a 2-amino group. These modifications result in significant changes in their pharmacological profiles, targeting mGlu receptors, unlike Ethyl bicyclo[3.1.0]hexane-3-carboxylate [].
Bicyclo[3.1.0]hexane Carbocyclic Nucleosides
Compound Description: These nucleosides are synthesized through a chemicoenzymatic approach that utilizes intramolecular cyclopropanation to construct the bicyclo[3.1.0]hexane pseudosugar moiety. These carbocyclic nucleosides hold potential as antiviral or anticancer agents due to their structural resemblance to naturally occurring nucleosides [].
3-Aryl-6-alkylbicyclo[3.1.0]hexyl Derivatives
Compound Description: These derivatives, synthesized from 4-substituted cyclopentenes, exhibit liquid crystalline properties. Their synthesis involves a series of reactions, including dirhodium tetraacetate/tetraoctanoate catalyzed cyclopropanation, reduction, and alkylation. The introduction of various aryl and alkyl substituents influences their mesogenic behavior, allowing the exploration of structure-property relationships in liquid crystals [].
Relevance: These compounds are structurally similar to Ethyl bicyclo[3.1.0]hexane-3-carboxylate, with variations in the substituents at the 3 and 6 positions. This research demonstrates how modifications to the bicyclo[3.1.0]hexane core can be used to fine-tune the physical properties of the resulting compounds. Unlike Ethyl bicyclo[3.1.0]hexane-3-carboxylate, which does not possess the required structural features for liquid crystallinity, these derivatives highlight the potential of this scaffold in materials science [].
Compound Description: These compounds are designed as potential therapeutics targeting mGlu receptors. These compounds exhibit high potency and efficacy as mGlu2 receptor agonists while exhibiting low potency mGlu3 partial agonist/antagonist activity [].
Relevance: Although sharing the core bicyclo[3.1.0]hexane structure with Ethyl bicyclo[3.1.0]hexane-3-carboxylate, these derivatives are structurally distinct due to the presence of a thiotriazole substituent at the C4 position and an amino group at the C2 position. These modifications likely contribute to their specific interactions with mGlu receptors and their distinct pharmacological profiles [].
Compound Description: This compound acts as a precursor for synthesizing carbocyclic nucleosides, which have potential applications as antiviral or anticancer agents [].
Relevance: This compound, while structurally similar to Ethyl bicyclo[3.1.0]hexane-3-carboxylate, differs significantly by having an amino group at the 1-position and a hydroxymethyl group at the 3-position instead of a carboxylate group. This structural difference allows for its use in constructing carbocyclic nucleosides, highlighting its versatility as a building block in medicinal chemistry [].
Compound Description: This compound exhibits potent, selective, and efficacious antagonism towards mGlu2/3 receptors. It has shown antidepressant-like effects in preclinical studies [].
Relevance: This compound, although structurally similar to Ethyl bicyclo[3.1.0]hexane-3-carboxylate, possesses distinct features: a 3-[(3,4-difluorophenyl)sulfanylmethyl] substituent, a 4-hydroxy group, and two carboxylic acid groups. These significant modifications are crucial for its interaction with and antagonism of mGlu2/3 receptors, distinguishing it from Ethyl bicyclo[3.1.0]hexane-3-carboxylate in terms of its pharmacological profile and therapeutic potential [].
Camphanoate Derivatives of Bicyclo[3.1.0]hexane Compounds
Compound Description: Five different camphanoate derivatives of bicyclo[3.1.0]hexane compounds were synthesized to determine their absolute configuration using X-ray crystallography. These compounds highlight the utility of chiral auxiliaries, such as camphanoyl chloride, in determining the stereochemistry of complex molecules [].
Relevance: These derivatives, while diverse in their substituents, all share the bicyclo[3.1.0]hexane core structure with Ethyl bicyclo[3.1.0]hexane-3-carboxylate. The research primarily focuses on their stereochemical configurations and does not explore specific biological activities. This study exemplifies how the bicyclo[3.1.0]hexane scaffold can be modified and used to investigate stereochemical aspects in organic chemistry [].
Compound Description: These compounds are designed as GABA analogues. Specifically, compound 4 (with the structure not provided in the abstract) acts as a highly selective inhibitor of BGT-1, showcasing the importance of conformational restriction in achieving selectivity for specific GABA transporter subtypes [].
Relevance: This research highlights the significance of the bicyclo[3.1.0]hexane backbone in constraining the GABA moiety into a specific conformation for enhanced interaction with the BGT-1 transporter. Although not explicitly stated, the targeted GABA conformation likely differs from that mimicked by Ethyl bicyclo[3.1.0]hexane-3-carboxylate, as this compound is not reported to interact with GABA transporters. The study underscores the importance of the bicyclo[3.1.0]hexane system in designing conformationally restricted molecules with specific biological activities [].
Compound Description: These compounds are designed as P2Y1 receptor antagonists. Incorporating a bicyclo[3.1.0]hexane ring system, locked in a northern conformation, combined with substitutions at the 2-position of the adenine ring, has resulted in the development of potent and selective P2Y1 antagonists [].
Relevance: These analogues, while sharing the bicyclo[3.1.0]hexane core with Ethyl bicyclo[3.1.0]hexane-3-carboxylate, are highly modified to target P2Y1 receptors. The presence of the adenine base, the phosphate groups, and the specific 2-position substitutions are crucial for their activity and selectivity, features absent in Ethyl bicyclo[3.1.0]hexane-3-carboxylate. This study underscores the adaptability of the bicyclo[3.1.0]hexane scaffold in medicinal chemistry to design potent and selective ligands for various therapeutic targets [].
Compound Description: This series of compounds, characterized by the presence of a fluorine atom at the 6-position and various alkoxy substitutions at the 3-position, function as potent and selective antagonists of Group II metabotropic glutamate receptors (mGluRs) [].
Relevance: This series highlights how the introduction of specific substituents, such as fluorine and alkoxy groups, onto the bicyclo[3.1.0]hexane core can modulate the pharmacological activity of the resulting compounds. These modifications, absent in Ethyl bicyclo[3.1.0]hexane-3-carboxylate, enable interaction with and antagonism of mGlu receptors, making them relevant for studying glutamatergic neurotransmission and potential therapeutic applications [].
(2-Carbamoyl-1-cyclobutylmethyl-2-oxo-ethyl)-amide of 3-[2-(3-tert-Butyl-ureido)-3,3-dimethyl-butyryl]-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic Acid
Compound Description: A method for the continuous precipitation and isolation of an amorphous solid particulate form of this compound with controlled physical properties is disclosed [].
trans-3-Aza-bicyclo[3.1.0]hexane Derivatives
Compound Description: These novel derivatives of trans-3-aza-bicyclo[3.1.0]hexane have been designed and synthesized as potential therapeutic agents, specifically as orexin receptor antagonists. Their unique structural features, including specific substitutions on the bicyclic core, contribute to their pharmacological activity and potential therapeutic applications in treating sleep disorders and metabolic conditions [].
Relevance: Although structurally related to Ethyl bicyclo[3.1.0]hexane-3-carboxylate, these trans-3-aza-bicyclo[3.1.0]hexane derivatives incorporate various substituents to enhance their binding affinity and selectivity for orexin receptors. The specific configurations of these substituents are critical for their pharmacological activity, illustrating the importance of stereochemistry in drug design [].
Emeriones A-C
Compound Description: These compounds are highly methylated polyketides isolated from the fungus Emericella nidulans. They possess unique structural features, including bicyclo[4.2.0]octene and 3,6-dioxabicyclo[3.1.0]hexane functionalities. Notably, Emerione C exhibits an unusual 7,8-dioxatricyclo[4.2.2.02,5]decene scaffold. Among these, Emerione A displays weak inhibitory activity against NO production in lipopolysaccharide (LPS)-induced RAW264.7 cells, suggesting potential anti-inflammatory properties [].
Relevance: While structurally distinct from Ethyl bicyclo[3.1.0]hexane-3-carboxylate, Emeriones A-C illustrate the occurrence of the 3,6-dioxabicyclo[3.1.0]hexane moiety in natural products. This observation suggests the potential for discovering other naturally occurring compounds containing this bicyclic system, which might possess diverse biological activities and inspire the design of new synthetic analogues [].
Compound Description: This compound, synthesized through a multistep procedure involving a Michael addition and internal nucleophilic substitution, is a cyclopropane/butyrolactone derivative with potential applications in synthetic chemistry [].
Relevance: While sharing the core bicyclo[3.1.0]hexane structure with Ethyl bicyclo[3.1.0]hexane-3-carboxylate, this compound features a unique arrangement of functional groups, including a methoxy group at the 2-position, a ketone group at the 4-position, and two carboxylate groups at the 6-position. This structural difference highlights the diverse array of bicyclo[3.1.0]hexane derivatives that can be synthesized and their potential use as building blocks in organic synthesis [].
Bicyclo[3.1.0]hexane Derivatives in Methanolysis Reactions
Compound Description: This study focuses on the methanolysis reactions of bicyclo[3.1.0]hexane derivatives with varying substituents. The research investigates the influence of reaction conditions, specifically acidic or basic, on the regioselectivity of ring-opening reactions, leading to the formation of either 4-methoxycyclohexanes or 3-methoxymethylcyclopentanones [].
Relevance: This research highlights the reactivity of the bicyclo[3.1.0]hexane system, particularly its susceptibility to ring-opening reactions under different conditions. Although specific compounds are not named, the study provides insights into the general reactivity patterns of this bicyclic system, which can be applied to understand and predict the behavior of related compounds, such as Ethyl bicyclo[3.1.0]hexane-3-carboxylate, under similar reaction conditions [].
Neolaxiflorin A and B
Compound Description: Neolaxiflorin A is a novel ent-kaurane diterpenoid featuring an unprecedented bicyclo[3.1.0]hexane unit, while Neolaxiflorin B is its seco-derivative. These compounds were isolated from Isodon eriocalyx var. laxiflora. Notably, compound 4, a known diterpenoid from the same plant, and its synthetic derivative, compound 5, exhibited significant cytotoxicity [].
Relevance: This research emphasizes the presence of the bicyclo[3.1.0]hexane unit in natural products, specifically within the complex structure of Neolaxiflorin A. Although structurally distinct from Ethyl bicyclo[3.1.0]hexane-3-carboxylate, the discovery of these compounds highlights the occurrence and potential biological relevance of this bicyclic system in various natural sources [].
Compound Description: HYDIA and its derivatives are synthesized through asymmetric dihydroxylation and act as potent and selective antagonists for group II mGluRs. This contrasts with the related compound LY354740, a potent and selective agonist for group II mGluRs [].
Relevance: These compounds, while structurally similar to Ethyl bicyclo[3.1.0]hexane-3-carboxylate, are distinguished by the presence of a 3-hydroxy group, two carboxylic acid groups, and an amino group. These specific modifications, particularly the hydroxyl group and its alkylated derivatives, play a crucial role in their interaction with mGlu receptors, leading to their antagonist activity. This highlights how subtle structural changes on the bicyclo[3.1.0]hexane scaffold can drastically alter the pharmacological profile of the resulting compounds [].
Compound Description: These compounds were examined using ab initio molecular orbital calculations to determine their conformational preferences and relative stabilities. These calculations provide insights into the influence of heteroatoms on the conformational equilibrium between boat and chair forms in these bicyclic systems [].
Relevance: This theoretical study provides valuable insights into the conformational behavior of bicyclo[3.1.0]hexane derivatives, including the influence of heteroatoms on their stability and preferred conformations. This information is relevant for understanding the structure-activity relationships of compounds like Ethyl bicyclo[3.1.0]hexane-3-carboxylate and for designing new derivatives with specific conformational preferences [].
Compound Description: These derivatives were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate and screened for antimalarial activity against Plasmodium falciparum. Additionally, their antimycobacterial activity and cytotoxicity against Vero cells were evaluated [].
Relevance: Although structurally similar to Ethyl bicyclo[3.1.0]hexane-3-carboxylate, these derivatives have a phenyl substituent at the 5-position and an oxygen atom in the ring, making them 6-oxa-1-azabicyclo[3.1.0]hexane derivatives. The study highlights the potential of modifying this bicyclic scaffold to target specific biological activities, such as antimalarial activity, by introducing appropriate substituents and exploring structure-activity relationships [].
Compound Description: These derivatives were synthesized via ruthenium(II)-catalyzed bicyclisation of allenynes, demonstrating a new approach for constructing functionalized bicyclo[3.1.0]hexane systems [].
Relevance: This work demonstrates the synthesis of bicyclo[3.1.0]hexane derivatives with an alkenyl alkylidene substituent, highlighting the application of transition metal catalysis in constructing diversely functionalized bicyclo[3.1.0]hexane derivatives. This method expands the toolkit for preparing structurally complex bicyclo[3.1.0]hexane derivatives, offering possibilities for exploring new chemical space compared to simple derivatives like Ethyl bicyclo[3.1.0]hexane-3-carboxylate [].
Compound Description: The crystal structure of this steroid derivative, containing a bicyclo[3.1.0]hexane moiety, has been determined, providing insights into its conformation and structural features. The study highlights the presence of a planar A ring, a distorted half-chair conformation for ring B, a chair conformation for ring C, a half-chair conformation for ring D, and an envelope conformation for the trimethylene moiety of the bicyclo[3.1.0]hexane system [].
Relevance: Although structurally distinct from Ethyl bicyclo[3.1.0]hexane-3-carboxylate due to the steroid framework, this compound exemplifies how the bicyclo[3.1.0]hexane motif can be incorporated into larger molecular architectures. The conformational analysis of the bicyclo[3.1.0]hexane unit in this steroid derivative provides valuable information for understanding the influence of steric and electronic factors on its preferred geometry, which can be extrapolated to other related compounds [].
Compound Description: This research focuses on designing and synthesizing conformationally constrained GABA analogues. The bicyclo[3.1.0]hexane core is utilized to lock the GABA moiety into distinct conformations, either extended or folded, by varying the position of the amino and carboxylic acid groups on the bicyclic scaffold [].
Relevance: While not directly mentioned, this research is highly relevant to Ethyl bicyclo[3.1.0]hexane-3-carboxylate as it explores the conformational constraints imposed by the bicyclo[3.1.0]hexane ring system. The study highlights how the positioning of substituents on this scaffold dictates the overall conformation of the molecule, potentially influencing its biological activity and interactions with target proteins [].
Compound Description: The crystal structure of this compound reveals its absolute configuration and confirms the envelope conformation of the five-membered ring in the bicyclo[3.1.0]hexane system. The research highlights the use of X-ray crystallography in determining the three-dimensional structure and stereochemistry of complex organic molecules [].
Relevance: Although structurally distinct from Ethyl bicyclo[3.1.0]hexane-3-carboxylate due to its numerous substituents and functional groups, this compound shares the core bicyclo[3.1.0]hexane system. The study primarily focuses on determining its absolute configuration, demonstrating the utility of X-ray crystallography in characterizing the stereochemistry of complex organic molecules containing the bicyclo[3.1.0]hexane moiety [].
Compound Description: This compound is a key intermediate in synthesizing the antibiotic trovafloxacin. A new synthetic method involving a DBU-mediated endo-exo conversion is described, improving the efficiency and yield of its preparation [].
Relevance: Although not directly mentioned, this research is relevant as it focuses on optimizing the synthesis of a 3-azabicyclo[3.1.0]hexane derivative, a structural motif closely related to Ethyl bicyclo[3.1.0]hexane-3-carboxylate. The study highlights the importance of developing efficient synthetic strategies for preparing these bicyclic compounds, especially those with potential medicinal applications [].
Compound Description: This compound is synthesized through a tandem asymmetric reaction and features a unique combination of a phosphonyl group, a cyclopropane ring, and two butyrolactone units. Its crystal structure has been determined, revealing the spiro[4.2] and bicyclo[3.1.0] skeletons and the presence of thirteen chiral centers [, ].
Relevance: This research demonstrates the synthesis and structural characterization of a highly functionalized bicyclo[3.1.0]hexane derivative containing multiple stereocenters. Although structurally complex compared to Ethyl bicyclo[3.1.0]hexane-3-carboxylate, the study showcases the versatility of the bicyclo[3.1.0]hexane scaffold in constructing complex molecules with potential biological activities. The presence of the phosphonyl group, a common pharmacophore, suggests possible applications in medicinal chemistry [, ].
Compound Description: This compound, featuring a spiro-cyclopropane skeleton with an O-linked derivative and multiple stereogenic centers, is synthesized via a tandem asymmetric double Michael addition/internal nucleophilic substitution reaction using a chiral synthon [].
Relevance: Although structurally distinct from Ethyl bicyclo[3.1.0]hexane-3-carboxylate due to its spirocyclic nature, this compound highlights the utility of bicyclo[3.1.0]hexane derivatives as building blocks for synthesizing complex molecules. The presence of the menthyloxy group, a chiral auxiliary, emphasizes the importance of stereochemical control in organic synthesis [].
Compound Description: The crystal structure of compound 3a, containing a spiro[4.2] and bicyclo[3.1.0] skeletons, was determined. This structurally complex compound features six rings, including two six-membered rings of the menthyloxyl in a chair conformation and two lactones in an envelope conformation. The molecule possesses thirteen chiral centers, with four stereogenic centers at C(6)(S), C(7)(S), C(3)(R), and C(2)(R), and the chiral center at C(9) retaining the S-configuration of the diethyl-α-(S)-benzyloxy-phosphonyl building block [].
Overview
Ethyl bicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound characterized by its unique structural features, including a bicyclo[3.1.0]hexane framework and an ethyl ester functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its potential applications in drug development and as a building block for more complex molecules.
Classification
Ethyl bicyclo[3.1.0]hexane-3-carboxylate belongs to the class of bicyclic compounds, specifically under the category of carboxylic acid esters. It is notable for its bicyclo structure, which consists of three carbon atoms forming two interconnected rings.
Synthesis Analysis
Methods
The synthesis of ethyl bicyclo[3.1.0]hexane-3-carboxylate can be achieved through several methods:
(3 + 2) Annulation: This method involves the annulation of cyclopropenes with aminocyclopropanes using organic or iridium photoredox catalysts under blue LED irradiation. This approach has been shown to produce high yields and allows for the creation of complex stereochemical configurations.
Oxidation and Epoxidation: Another route includes the oxidation of precursors followed by epoxidation, where cyclopropanes are converted into epoxides that can be further functionalized to yield the desired product.
1,3-Dipolar Cycloaddition: This method utilizes azomethine ylides in cycloaddition reactions with cyclopropenes, leading to various derivatives of bicyclo[3.1.0]hexanes, including ethyl bicyclo[3.1.0]hexane-3-carboxylate.
Technical Details
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and selectivity. For example, aprotic solvents like acetonitrile have been found to favor the formation of desired products at elevated temperatures.
Molecular Structure Analysis
Structure
Ethyl bicyclo[3.1.0]hexane-3-carboxylate features a bicyclic structure with two fused rings and an ethyl ester group attached to one of the carbon atoms in the ring system.
Chemical Reactions Analysis
Reactions
Ethyl bicyclo[3.1.0]hexane-3-carboxylate can participate in various chemical reactions:
Nucleophilic Substitution: The ester group can undergo nucleophilic substitution reactions, allowing for modifications at the carboxylic acid position.
Reduction Reactions: The compound can also be reduced to form alcohol derivatives or further functionalized through various organic transformations.
Technical Details
Reactions involving this compound often require specific conditions such as temperature control and the presence of catalysts to facilitate desired transformations efficiently.
Mechanism of Action
Process
Data
Research indicates that derivatives of bicyclo[3.1.0]hexanes have shown promise in targeting adenosine receptors, which are implicated in various physiological processes such as inflammation and cancer progression.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically a colorless liquid or solid depending on purity.
Melting Point: Specific melting point data may vary based on synthesis but is generally within a defined range for esters.
Chemical Properties
Solubility: Soluble in organic solvents like ethanol and dichloromethane.
Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the carbonyl carbon in the ester group.
Applications
Scientific Uses
Ethyl bicyclo[3.1.0]hexane-3-carboxylate serves as a versatile building block in organic synthesis, particularly in:
Medicinal Chemistry: It is used in developing new pharmaceuticals due to its structural properties that may enhance biological activity.
Chemical Research: Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.